molecular formula C13H26ClNO4 B555040 L-Glutamic acid di-tert-butyl ester hydrochloride CAS No. 32677-01-3

L-Glutamic acid di-tert-butyl ester hydrochloride

Cat. No. B555040
CAS RN: 32677-01-3
M. Wt: 295.8 g/mol
InChI Key: LFEYMWCCUAOUKZ-FVGYRXGTSA-N
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Description

L-Glutamic acid di-tert-butyl ester hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate . It may be useful in the synthesis of substance P antagonistic peptides .


Synthesis Analysis

The synthesis of L-Glutamic acid di-tert-butyl ester hydrochloride involves several steps. The mixture is poured into distilled water, NaHCO3 solution is added, the organic phase is separated, the organic layer is dried with MgSO4, the filtrate is rotated dry. The residue is dissolved in dry Et2O (50 mL), dry HCl gas is drummed in, and the solvent is evaporated to obtain L-Glutamic acid di-tert-butyl ester hydrochloride .


Molecular Structure Analysis

The empirical formula of L-Glutamic acid di-tert-butyl ester hydrochloride is C13H25NO4 · HCl . Its molecular weight is 295.80 . The SMILES string is Cl [H]. [H] [C@] (N) (CCC (=O)OC (C) (C)C)C (=O)OC (C) (C)C .


Physical And Chemical Properties Analysis

L-Glutamic acid di-tert-butyl ester hydrochloride is a white powder . It has an assay of ≥98% . It should be stored at a temperature of −20°C .

Scientific Research Applications

Peptide Synthesis and Antimicrobial Activity

A novel fullerene derivative containing a free amino group has been condensed with N-Fmoc-L-glutamic acid alpha-tert-butyl ester to create a C60-functionalized amino acid. This acid was used for solid-phase peptide synthesis, resulting in a final peptide with high water solubility and antimicrobial activity against certain bacteria (Pellarini et al., 2001).

Role in Steric Hindrance and Enantiomeric Separations

In a study examining the role of steric hindrance near stereogenic centers of glutamic acid-based polymeric surfactants, including glutamic acid tert-butyl ester, the impact on the separation of various compounds was investigated. The study involved micellar electrokinetic chromatography (MEKC) and explored hydrophobicity variation with pH (Thibodeaux et al., 2003).

Synthesis of Block-Sequence Polypeptides

A study focused on the synthesis of block-sequence polypeptides using tert-butyl-l-glutamate and benzyl-l-glutamate, resulting in polypeptides capable of adopting helical structures and being modified for various applications (Lavilla et al., 2016).

Synthesis of Chiral Glutamic Acid Derivatives

Research on the synthesis of various glutamic acid derivatives, including the use of tert-butyl-l-glutamate, has led to the creation of diverse delta, epsilon-unsaturated alpha-amino acids, expanding the range of enantiopure non-natural alpha-amino acids (Constantinou-Kokotou et al., 2001).

Polymer Synthesis and Modification

l-Glutamic acid diketopiperazine ω-alkenyl esters, including tert-butyl esters, were synthesized and polymerized to create polymers with potential applications in materials science. These polymers demonstrated melting temperatures around 150 °C and crystalline structures (Terada et al., 2008).

Controlled Aggregation of Modified Amino Acids

The self-assembled structure of modified amino acids, including Fmoc-L-glutamic acid 5-tert-butyl ester, was studied. These structures are intriguing for potential applications in material chemistry and biosciences (Gour et al., 2021).

Catalytic Enantioselective Synthesis

L-Glutamic acid tert-butyl ester was used in the catalytic enantioselective synthesis of 4-alkylidenyl glutamic acid derivatives, illustrating its role in the creation of structurally diverse amino acid derivatives (Ramachandran et al., 2005).

Safety And Hazards

When handling L-Glutamic acid di-tert-butyl ester hydrochloride, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves should be used .

Future Directions

L-Glutamic acid di-tert-butyl ester hydrochloride can be used as an intermediate for organic synthesis and biochemical polypeptide drugs. It can be used for the synthesis of biologically active molecules and peptide drug molecules .

properties

IUPAC Name

ditert-butyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEYMWCCUAOUKZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186348
Record name L-Glutamic acid, bis(1,1-dimethylethyl)ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic acid di-tert-butyl ester hydrochloride

CAS RN

32677-01-3
Record name L-Glutamic acid, 1,5-bis(1,1-dimethylethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32677-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, bis(1,1-dimethylethyl)ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032677013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, bis(1,1-dimethylethyl)ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl L-glutamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
RS Mulla, MT Walden, DS Yufit, T Desa, E Lurie-Luke… - Tetrahedron, 2017 - Elsevier
… l-Glutamic acid di-tert butyl ester hydrochloride, 8 (500 mg, 1.69 mmol) was suspended in 1,2-dichloroethane (10 mL) and triethylamine (0.26 mL, 1.86 mmol) was added to the stirred …
Number of citations: 6 www.sciencedirect.com
S Van, SK Das, X Wang, Z Feng, Y Jin… - International journal …, 2010 - Taylor & Francis
… N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide, L-glutamic acid di-tert-butyl ester hydrochloride, and trifluoroacetic acid were purchased from EMD Biosciences (La Jolla, CA). 1-…
Number of citations: 84 www.tandfonline.com
PWR Harris, MA Brimble - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
… To a solution of this oil in dichloromethane (4 cm 3 ) was added L-glutamic acid di-tert-butyl ester hydrochloride 20 (0.025 g, 0.085 mmol) was added and the solution cooled to 0 C. …
Number of citations: 31 pubs.rsc.org
T Tsukamoto, JK Coward - The Journal of Organic Chemistry, 1996 - ACS Publications
… Using l-glutamic acid di-tert-butyl ester hydrochloride (355 mg, 1.2 mmol) and 12 (319 mg, derived from 0.80 mmol of 1), the same procedure as described above for the synthesis of 10 (…
Number of citations: 23 pubs.acs.org
LC Preiss, L Werber, V Fischer, S Hanif… - Advanced …, 2015 - researchgate.net
DOI: 10.1002/adma. 201405531 in organocatalysts.[12] Similarly, Hansen et al.[13] have also designed new chiral beads for asymmetric organocatalysis. In this work, we present a …
Number of citations: 104 www.researchgate.net
BT Mathews, AE Beezer, MJ Snowden… - New Journal of …, 2001 - pubs.rsc.org
… An interesting choice for the production of a hydrophobic glutamic acid dendrimer was the use of L-glutamic acid di-tert-butyl ester hydrochloride. An advantage of this amino acid …
Number of citations: 37 pubs.rsc.org
H Kwon, H Lim, H Ha, D Choi, SH Son, H Nam… - Bioorganic …, 2020 - Elsevier
… l-Glutamic acid di-tert-butyl ester hydrochloride (150 mg, 0.51 mmol) was dissolved in anhydrous dichloromethane (DCM, 3.0 mL) then added triethylamine (0.57 mL, 4.08 mmol) under …
Number of citations: 8 www.sciencedirect.com
K Kim, H Kwon, C Barinka, L Motlova… - Journal of medicinal …, 2020 - ACS Publications
… l-Glutamic acid di-tert-butyl ester hydrochloride (888 mg, 3.10 mmol) was placed in an oven-dried 100 mL two-necked round-bottom flask that was then fitted with a rubber septum and …
Number of citations: 9 pubs.acs.org
JB Hynes, A Kumar, A Tomazic… - Journal of medicinal …, 1987 - ACS Publications
… After 30 min of heatingat 65 C, the reaction mixture was cooled to room temperature and a mixture of L-glutamic acid di-tert-butyl ester hydrochloride (Sigma Chemical Co.) (0.204 g, …
Number of citations: 21 pubs.acs.org
D Yang, S Van, Y Shu, X Liu, Y Ge, X Jiang… - International journal …, 2012 - Taylor & Francis
… First, PGG was prepared from poly(L-glutamic acid), sodium salt, Mw 20 kDa) with the addition of L-glutamic acid di-tert-butyl ester hydrochloride in the presence of 1-…
Number of citations: 22 www.tandfonline.com

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